molecular formula C17H14FN3OS2 B2811130 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 392303-35-4

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No. B2811130
CAS RN: 392303-35-4
M. Wt: 359.44
InChI Key: KEELQTPWLKRFAX-UHFFFAOYSA-N
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Description

The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide” is a benzamide derivative with a thiadiazole ring and a fluorobenzyl group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of a fluorobenzyl group indicates a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom substituted on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, thiadiazol, and fluorobenzyl groups. The fluorine atom in the fluorobenzyl group would be expected to be electronegative, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl group and the thiadiazol ring. The electronegativity of the fluorine atom could make the compound more reactive in certain chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Future Directions

The study of benzamide derivatives and other similar compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and biological activity of this compound .

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-5-2-3-8-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEELQTPWLKRFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

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